![molecular formula C21H30O3 B13834844 (8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyprogesterone is a synthetic steroid hormone that is structurally related to progesterone. It is primarily used in medical applications to reduce the risk of preterm birth in women who have a history of spontaneous preterm delivery. Hydroxyprogesterone is also involved in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone through a hydroxylation reactionThis can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, hydroxyprogesterone is often produced through a multi-step synthesis process. This involves the initial hydroxylation of progesterone followed by purification steps to isolate the desired product. The reaction conditions typically include the use of solvents like methanol and reagents such as formic acid .
Chemical Reactions Analysis
Types of Reactions: Hydroxyprogesterone undergoes several types of chemical reactions, including:
Oxidation: Conversion to other steroid hormones.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of various functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions
Major Products: The major products formed from these reactions include various steroid derivatives that have different biological activities. For example, oxidation can lead to the formation of corticosteroids, while reduction can produce androgens .
Scientific Research Applications
Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in steroidogenesis and hormone regulation.
Medicine: Primarily used to prevent preterm birth and manage conditions like congenital adrenal hyperplasia.
Industry: Employed in the production of various pharmaceutical formulations
Mechanism of Action
Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of hydroxyprogesterone to these receptors leads to the regulation of gene transcription, which ultimately influences various physiological processes such as the maintenance of pregnancy and the prevention of preterm birth .
Comparison with Similar Compounds
Progesterone: A natural progestogen with similar biological activities.
Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy.
Megestrol acetate: Another synthetic progestin with applications in cancer treatment
Uniqueness: Hydroxyprogesterone is unique in its specific application for preventing preterm birth in women with a history of spontaneous preterm delivery. Unlike other progestins, it has a longer duration of action and is specifically formulated for this purpose .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)11-19(24)21(13,3)18(15)8-9-20(16,17)2/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-/m0/s1 |
InChI Key |
AARNXMRADQFOEB-FDIQSBBYSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
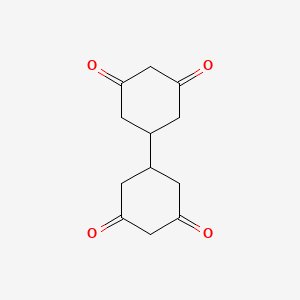
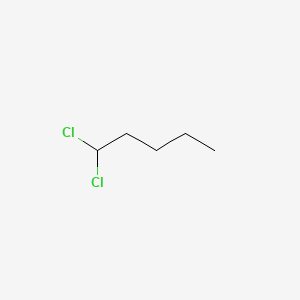
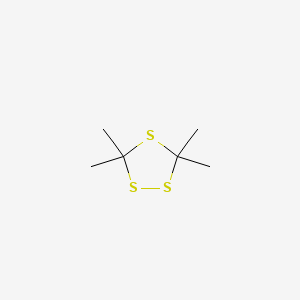
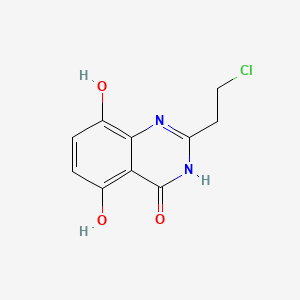



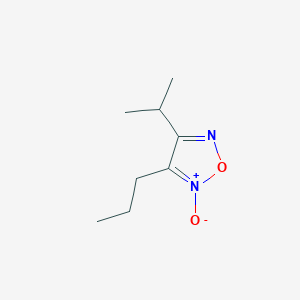
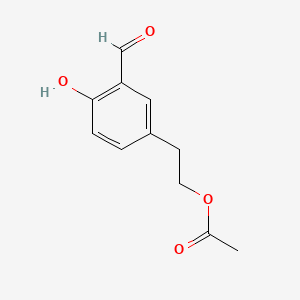

![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
